5-Allyloxy-2-nitrobenzaldehyde
Description
5-Allyloxy-2-nitrobenzaldehyde is an aromatic aldehyde derivative featuring a nitro group at the ortho position (C2) and an allyloxy substituent at the para position (C5) relative to the aldehyde functional group. The allyloxy group introduces steric bulk and moderate electron-donating effects via the ether oxygen, while the nitro group is strongly electron-withdrawing, influencing the compound’s reactivity, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C10H9NO4 |
|---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
2-nitro-5-prop-2-enoxybenzaldehyde |
InChI |
InChI=1S/C10H9NO4/c1-2-5-15-9-3-4-10(11(13)14)8(6-9)7-12/h2-4,6-7H,1,5H2 |
InChI Key |
LMMWTWUVFSIHAK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC(=C(C=C1)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Allyloxy-2-nitrobenzaldehyde can be achieved through several methods. One common approach involves the nitration of 5-allyloxybenzaldehyde. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the allylation of 2-nitrobenzaldehyde followed by purification steps to obtain the desired product with high purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the industrial production process .
Chemical Reactions Analysis
Types of Reactions: 5-Allyloxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: 5-Allyloxy-2-nitro-benzoic acid.
Reduction: 5-Allyloxy-2-amino-benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: 5-Allyloxy-2-nitrobenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and other functionalized benzaldehyde derivatives.
Biology and Medicine: In biological research, this compound is investigated for its potential antimicrobial and anticancer properties. Derivatives of this compound have shown activity against certain bacterial strains and cancer cell lines, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 5-Allyloxy-2-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, affecting their function and leading to cell death in targeted cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
A. 5-Hydroxy-2-nitrobenzaldehyde ()
- Structure : Replaces the allyloxy group with a hydroxyl (-OH) at C5.
- Key Differences: Hydrogen Bonding: The hydroxyl group enables strong hydrogen bonding, increasing melting points and crystalline stability compared to the allyloxy analogue. highlights intramolecular hydrogen bonds (e.g., O6–H6⋯N7) in its crystal structure, which are absent in 5-allyloxy-2-nitrobenzaldehyde due to the non-polar allyl chain. Solubility: The hydroxyl group enhances water solubility, whereas the allyloxy group reduces polarity, favoring organic solvents. Reactivity: The allyloxy group may participate in Claisen rearrangements or allylation reactions, whereas the hydroxy group is prone to oxidation or etherification .
B. 2-Nitrophenyloxazole Derivatives ()
- Examples : 2-γ-Nitrophenyl-5-γ-p-methoxyphenyloxazole (m.p. 116°C), 2-δ-Nitrophenyl-5-γ-p-methoxyphenyloxazole (m.p. 163°C).
- Key Differences :
- Melting Points : Nitro group positioning (ortho vs. meta/para) significantly affects melting points. For instance, para-substituted nitro groups (e.g., in oxazoles) yield higher melting points than ortho-substituted nitrobenzaldehydes, likely due to enhanced symmetry and packing efficiency.
- Electronic Effects : In oxazoles, the nitro group’s electron-withdrawing nature stabilizes the heterocyclic ring, whereas in nitrobenzaldehydes, it activates the aldehyde for nucleophilic additions or condensations .
Reactivity in Reduction Reactions ()
Nitro groups in aromatic systems are commonly reduced to amines. For example, 4-(substituted)-5-fluorobenzene-1,2-diamine was synthesized via SnCl₂-mediated reduction of a nitro precursor under reflux (75°C, 5–7 hours). Comparatively, this compound would likely undergo similar reduction to yield 5-allyloxy-2-aminobenzaldehyde. Key factors influencing reactivity:
Data Table: Comparative Properties of Selected Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
